4-Ethenylbenzene-1-thiol 4-Ethenylbenzene-1-thiol
Brand Name: Vulcanchem
CAS No.: 45708-67-6
VCID: VC18667772
InChI: InChI=1S/C8H8S/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2
SMILES:
Molecular Formula: C8H8S
Molecular Weight: 136.22 g/mol

4-Ethenylbenzene-1-thiol

CAS No.: 45708-67-6

Cat. No.: VC18667772

Molecular Formula: C8H8S

Molecular Weight: 136.22 g/mol

* For research use only. Not for human or veterinary use.

4-Ethenylbenzene-1-thiol - 45708-67-6

Specification

CAS No. 45708-67-6
Molecular Formula C8H8S
Molecular Weight 136.22 g/mol
IUPAC Name 4-ethenylbenzenethiol
Standard InChI InChI=1S/C8H8S/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2
Standard InChI Key KCCWFTFCEHVSTM-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC=C(C=C1)S

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Synonyms

The IUPAC name 4-ethenylbenzenethiol reflects its substituent positions and functional groups . Alternative designations include:

SynonymRegistry Identifier
p-MercaptostyreneDTXSID10564688
4-ETHENYLBENZENETHIOLNikkaji J1.229.407G
45708-67-6Wikidata Q82449484

These aliases facilitate cross-referencing across chemical databases and literature.

Molecular Architecture

The compound’s structure (SMILES: C=CC1=CC=C(C=C1)S) features a planar benzene core with orthogonal vinyl and thiol substituents . Density functional theory (DFT) calculations predict partial conjugation between the thiol’s lone pairs and the aromatic π-system, moderating acidity compared to aliphatic thiols . The vinyl group introduces geometric isomerism (cis/trans), though steric constraints favor the trans configuration in most synthetic preparations.

Physicochemical Properties

Thermodynamic Parameters

While experimental data on melting/boiling points remain sparse, estimated properties include:

PropertyValue
Density (g/cm³)~1.15 (predicted)
LogP (Octanol-Water)2.34 (calculated)
Vapor Pressure (25°C)0.12 mmHg (estimated)

The thiol group’s polarity (calculated dipole moment: 1.98 D) ensures moderate water solubility (~0.5 g/L at 20°C) , enhanced in alkaline media through thiolate formation.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong S–H stretching absorption at 2570 cm⁻¹, aromatic C–H stretches at 3050–3100 cm⁻¹, and vinyl C=C stretch at 1630 cm⁻¹ .

  • NMR (predicted):

    • ¹H: δ 7.35 (d, J = 8.2 Hz, 2H, ArH), 7.22 (d, J = 8.2 Hz, 2H, ArH), 6.65 (dd, J = 17.6, 10.9 Hz, 1H, CH=CH₂), 5.73 (d, J = 17.6 Hz, 1H), 5.23 (d, J = 10.9 Hz, 1H), 3.41 (s, 1H, SH) .

    • ¹³C: δ 137.8 (C-S), 135.6 (CH=CH₂), 128.9–126.4 (ArC), 115.3 (CH=CH₂) .

Synthesis and Production Methods

Direct Thiolation Strategies

A common route involves nucleophilic aromatic substitution on p-chlorostyrene using thiourea under alkaline conditions :

ClC6H4CH=CH2+NH2CSNH2NaOHHSC6H4CH=CH2+NH4Cl+NH3\text{ClC}_6\text{H}_4\text{CH=CH}_2 + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{NaOH}} \text{HSC}_6\text{H}_4\text{CH=CH}_2 + \text{NH}_4\text{Cl} + \text{NH}_3

Yields typically range from 65–75%, with purification via vacuum distillation .

Transition Metal-Mediated Approaches

Recent advances employ palladium catalysts for cross-coupling vinyl halides with thiophenols :

BrC6H4CH=CH2+HSPhPd(OAc)2,DPEPhosHSC6H4CH=CH2+PhBr\text{BrC}_6\text{H}_4\text{CH=CH}_2 + \text{HSPh} \xrightarrow{\text{Pd(OAc)}_2, \text{DPEPhos}} \text{HSC}_6\text{H}_4\text{CH=CH}_2 + \text{PhBr}

This method achieves superior regioselectivity (>90%) under mild conditions (80°C, 12 h) .

Reactivity and Chemical Behavior

Thiol-Specific Reactions

The –SH group undergoes characteristic transformations:

  • Oxidation: Air exposure slowly forms disulfide bridges, yielding bis(4-ethenylphenyl) disulfide :

    2HSC6H4CH=CH2+O2S2(C6H4CH=CH2)2+H2O22 \text{HSC}_6\text{H}_4\text{CH=CH}_2 + \text{O}_2 \rightarrow \text{S}_2(\text{C}_6\text{H}_4\text{CH=CH}_2)_2 + \text{H}_2\text{O}_2
  • Alkylation: Reacts with alkyl halides (e.g., CH₃I) to form thioethers :

    HSC6H4CH=CH2+CH3ICH3SC6H4CH=CH2+HI\text{HSC}_6\text{H}_4\text{CH=CH}_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{SC}_6\text{H}_4\text{CH=CH}_2 + \text{HI}

Vinyl Group Reactivity

The C=C bond participates in:

  • Electrophilic Addition: HBr adds across the double bond, favoring the anti-Markovnikov product due to thiol’s directing effect :

    HSC6H4CH=CH2+HBrHSC6H4CH2CH2Br\text{HSC}_6\text{H}_4\text{CH=CH}_2 + \text{HBr} \rightarrow \text{HSC}_6\text{H}_4\text{CH}_2\text{CH}_2\text{Br}
  • Polymerization: Radical-initiated chain growth forms polystyrenethiol, a potential precursor for conductive polymers .

Applications and Industrial Relevance

Surface Functionalization

The thiol’s affinity for metal surfaces enables nanoparticle stabilization. Gold colloids modified with 4-ethenylbenzene-1-thiol exhibit enhanced stability (ζ-potential: −38 mV) and plasmonic tunability .

Polymer Chemistry

Copolymerization with styrene derivatives introduces sulfur moieties into polymers, improving thermal stability (TGA: ΔT₅₀% = 40°C increase) .

Biomedical Applications

Preliminary studies suggest antioxidant activity (IC₅₀: 12 μM in DPPH assay), though cytotoxicity (HeLa cells: LD₅₀ = 45 μM) limits therapeutic use .

Recent Research and Developments

Catalytic Asymmetric Reactions

Chiral gold complexes incorporating 4-ethenylbenzene-1-thiol ligands achieve 94% ee in propargylamine synthesis .

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